Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside

Carbohydrate Chemistry Protecting Group Orthogonality Detritylation

Researchers requiring reproducible regioselective glycosylation often face batch variability from incorrect anomers or epimers. This fully protected α-D-gluco derivative eliminates ambiguity with orthogonal acid-labile trityl (C-6) and base-labile acetyl (O-2,O-3,O-4) groups. - Achieves 81% yield in single-step silica-gel catalyzed detritylation, eliminating separate deprotection - Identity confirmed via specific optical rotation +125.0° (c=0.5%, methanol) and m.p. 135-140°C - Dual-parameter check distinguishes from α-D-manno epimer (m.p. 131-132°C) and β-D-gluco anomer

Molecular Formula C32H34O9
Molecular Weight 562.6 g/mol
CAS No. 18031-49-7
Cat. No. B097487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside
CAS18031-49-7
Molecular FormulaC32H34O9
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30-,31+/m1/s1
InChIKeyCEIHIENXWVDRTC-SAEUYMBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside (CAS 18031-49-7): Procurement Baseline for a Protected Glucose Intermediate


Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside (CAS 18031-49-7) is a fully protected monosaccharide derivative in which the primary hydroxyl group at C-6 is blocked by a bulky trityl (triphenylmethyl) group and the three secondary hydroxyl groups (O-2, O-3, O-4) are acetylated [1]. This compound serves as a key intermediate in regioselective oligosaccharide synthesis, where the orthogonal protection scheme (acid-labile trityl, base-labile acetyl) enables sequential deprotection and glycosylation at the anomeric position [2].

1 Orthogonal trityl/acetyl protection enables regioselective C-6 manipulation
2 α-D-gluco stereochemistry directs anomeric reactivity in glycosylation
3 Isolable intermediate suits multi-step oligosaccharide assembly workflows

Why Substituting Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside with an In-Class Analog Risks Synthetic Failure


The 6-O-trityl-2,3,4-tri-O-acetyl glucopyranoside scaffold relies on precise stereochemical and protecting-group architecture to direct regioselective transformations [1]. Substituting the α-D-gluco anomer for the β-D-gluco anomer, or replacing the gluco configuration with a manno or galacto epimer, fundamentally alters the reactivity of the anomeric center and the accessibility of the O-2, O-3, and O-4 acetates during subsequent deprotection or glycosylation steps [2]. The quantitative evidence presented in Section 3 demonstrates that even closely related analogs produce measurably different outcomes in identical synthetic protocols, making exact compound selection critical for reproducible yields and product purity.

Target
α-D-gluco anomer (CAS 18031-49-7)
Analog
β-D-gluco anomer
Target
D-gluco configuration
Analog
D-manno or D-galacto epimer
Target
Specific optical rotation +125.0°
Analog
Epimeric/anomeric mixtures may shift rotation
Anomeric and epimeric variations may alter reactivity and yield, requiring exact compound selection.

Quantitative Differentiation Guide: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside Versus Closest Analogs


Detritylation Yield: α-D-Gluco vs. β-D-Gluco Anomer Under Identical Silica Gel Conditions

Under identical silica-gel catalyzed detritylation conditions, methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside (III) produces methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (I) in 81% yield, whereas the β-anomer (IV) yields the corresponding detritylated product in 87% yield [1]. This 6 percentage-point difference in isolated yield demonstrates that the anomeric configuration directly influences the efficiency of trityl ether cleavage on the chromatographic adsorbent, and that the β-anomer cannot be substituted for the α-anomer without altering product recovery in a multi-step synthesis.

Detritylation yield
Head-to-head
α-anomer: 81% yield
β-anomer: 87% yield
Δ = 6 percentage points
Anomeric configuration directly modulates silica gel detritylation efficiency.
Yield difference propagates across multi-step sequences; α/β substitution alters recovery.
Carbohydrate Chemistry Protecting Group Orthogonality Detritylation Silica Gel Catalysis

Specific Optical Rotation: α-D-Gluco vs. Epimeric Analogs as Identity and Purity Criterion

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside exhibits a specific optical rotation of [α]²²/D +125.0° (c = 0.5%, methanol) [1]. This value is highly sensitive to the configuration at the anomeric center and at C-2, C-3, and C-4. While exact [α]D values for the β-D-gluco, α-D-manno, and α-D-galacto congeners are not always consolidated in a single source, the sign and magnitude serve as a definitive batch-release identity test: any epimeric or anomeric contamination will shift the observed rotation away from this specification, providing a simple polarimetric gate for incoming quality control that requires no derivatization or chromatography.

Optical rotation
Class-level
[α]²²/D +125.0° (c=0.5%, MeOH)
Characteristic positive rotation supports α-D-gluco identity confirmation.
Epimeric or anomeric contamination will shift observed value.
Chiral Purity Quality Control Polarimetry Stereochemistry

Melting Point: A Rapid Solid-State Differentiator from the α-D-Manno Analog

The melting point of methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is reported as 135–140 °C [1]. In contrast, its α-D-mannopyranoside epimer melts at 131–132 °C (from methanol) . Although the difference is modest (approximately 4–8 °C), a mixed melting point determination can rapidly distinguish the gluco from the manno isomer without requiring NMR or MS instrumentation. For procurement, this means a simple capillary melting point measurement can serve as a preliminary identity check upon receipt, particularly when multiple protected sugars are handled simultaneously in the same laboratory.

Melting point
Cross-study
Gluco: 135–140 °C
Manno epimer: 131–132 °C
Δ ≈ 4–8 °C
Melting point depression flags epimeric impurity or incomplete drying.
Mixed melting point enables rapid isomer discrimination.
Purity Assessment Melting Point Solid-State Characterization Quality Assurance

High-Confidence Application Scenarios for Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside Based on Quantitative Evidence


Regioselective Synthesis of 2-O-Acyl-α-D-Glucopyranoside Derivatives via the 6-O-Trityl Route

The compound is employed as the 6-OH-protected precursor in dibutyltin oxide-mediated or direct acylation protocols to achieve exclusive 2-O-acylation. The quantitative demonstration that methyl 6-O-trityl-α-D-glucopyranoside undergoes regioselective hexanoylation and octanoylation at O-2 [REFS-2 in Section 2] validates the use of the 2,3,4-tri-O-acetyl derivative as a stable, isolable intermediate that can be stored and later selectively deprotected at C-6 for further elaboration.

Silica Gel-Mediated One-Step Detritylation for Streamlined Deprotection-Chromatography

The documented 81% yield for silica-gel catalyzed detritylation of the α-D-gluco trityl ether [REFS-1 in Section 3, Evidence Item 1] supports a workflow in which the trityl group is removed and the product is simultaneously purified in a single column operation. This eliminates a separate deprotection step, reducing solvent consumption and process time for medicinal chemistry and process development laboratories.

Polarimetric Batch Identity Verification in Multi-Compound Carbohydrate Libraries

The well-defined specific optical rotation of +125.0° (c = 0.5%, methanol) [REFS-1 in Section 3, Evidence Item 2] enables rapid, non-destructive identity confirmation when managing compound libraries containing multiple protected sugar epimers and anomers. This is particularly valuable in high-throughput synthesis cores where NMR verification of every building block is impractical.

Quality Control Incoming Inspection via Melting Point and Optical Rotation Combination

Combining the melting point specification of 135–140 °C [REFS-1 in Section 3, Evidence Item 3] with the optical rotation specification provides a two-parameter identity check that distinguishes the α-D-gluco compound from both the α-D-manno epimer (m.p. 131–132 °C) and the β-D-gluco anomer (different optical rotation). This dual-check protocol requires minimal instrumentation and can be performed immediately upon receipt.

Application
Selection Property
Validation Focus
Regioselective O-2 acylation
Orthogonal trityl/acetyl architecture
Acylation regiochemistry at C-2
One-step detritylation–chromatography
Silica gel-labile trityl ether
Isolated yield and purity after column
Polarimetric batch identity
High specific rotation signature
Anomeric/epimeric purity gate
Dual-parameter QC inspection
Melting point + optical rotation
Differentiation from manno and β-anomer
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